molecular formula C15H12N2O2 B6628063 N-[2-(3-cyanophenoxy)phenyl]acetamide

N-[2-(3-cyanophenoxy)phenyl]acetamide

Cat. No.: B6628063
M. Wt: 252.27 g/mol
InChI Key: UGUSNSSRYIARKV-UHFFFAOYSA-N
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Description

N-[2-(3-cyanophenoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(3-cyanophenoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-11(18)17-14-7-2-3-8-15(14)19-13-6-4-5-12(9-13)10-16/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUSNSSRYIARKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within the Phenoxyacetamide and Cyano Substituted Acetamide Chemical Space

The phenoxyacetamide scaffold is a well-established privileged structure in medicinal chemistry. nih.gov This core, consisting of a phenyl ring linked to an acetamide (B32628) group through an ether bond, is found in a multitude of compounds investigated for a wide array of biological activities. Research has demonstrated that phenoxyacetamide derivatives possess anticancer, anti-inflammatory, analgesic, antidiabetic, and antimicrobial properties. researchgate.netmdpi.comresearchgate.net The versatility of the phenoxyacetamide scaffold allows for extensive structural modifications, enabling researchers to fine-tune the molecule's properties to target specific biological pathways. For instance, the terminal phenoxy group is considered a crucial element for the biological activity of many drugs, often engaging in vital hydrophobic interactions within receptor binding sites. nih.gov The acetamide portion of the scaffold can participate in hydrogen bonding, a critical interaction for molecular recognition in biological systems. mdpi.com

Therefore, N-[2-(3-cyanophenoxy)phenyl]acetamide exists in a rich chemical space, combining the proven biological relevance of the phenoxyacetamide core with the modulating electronic and binding properties of the cyano substituent.

Overview of Research Significance and Academic Trajectory of the Compound

Established Synthetic Routes for this compound and Core Scaffolds

The synthesis of this compound and its foundational structure typically involves multi-step processes that leverage key intermediates and coupling reactions. These methods are designed to be efficient and allow for the introduction of various functional groups.

Strategies Involving 3-Cyanophenol (B46033) as a Key Intermediate

A common and effective strategy for the synthesis of this compound hinges on the use of 3-cyanophenol as a crucial building block. This approach generally follows a two-step sequence. The first step involves the synthesis of an N-aryl-2-chloroacetamide intermediate. Subsequently, this intermediate is reacted with 3-cyanophenol to yield the final product.

A general synthetic pathway involves the reaction of a substituted aniline, in this case, 2-aminophenol, with chloroacetyl chloride to form 2-chloro-N-(2-hydroxyphenyl)acetamide. This intermediate is then subjected to a Williamson ether synthesis with 3-cyanophenol in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone, to afford this compound. nih.govresearchgate.net

A representative reaction scheme is depicted below:

Step 1: Synthesis of the Chloroacetamide Intermediate

Step 2: Etherification with 3-Cyanophenol

This method is versatile and has been employed in the synthesis of a wide array of 2-(substituted phenoxy)-N-(substituted phenyl)acetamide derivatives. researchgate.netnih.gov

Acylative and Arylative Coupling Reaction Pathways

The formation of the core this compound structure relies on key bond-forming reactions, primarily acylative and arylative couplings.

Acylative Coupling: The amide bond in this compound is typically formed through an acylative coupling reaction. As described in the previous section, the reaction between an aniline derivative (2-aminophenoxy precursor) and an activated carboxylic acid derivative, such as chloroacetyl chloride, is a classic example of N-acylation. nih.gov Alternative methods for amide bond formation that can be employed include the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Arylative Coupling: The ether linkage in the molecule is formed via a C-O arylative coupling reaction. The Williamson ether synthesis mentioned earlier is a fundamental example of this type of coupling. More advanced and milder methods for C-O and C-N bond formation, such as the Ullmann condensation and the Buchwald-Hartwig amination, represent viable alternative pathways for the synthesis of the core scaffold and its analogs. nih.gov The Ullmann condensation, for instance, involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. nih.gov Similarly, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an aryl halide with an amine, which could be adapted for the synthesis of the N-phenylacetamide moiety.

Advanced Synthetic Strategies for this compound Analogs

The development of analogs of this compound is a key area of research, aimed at exploring the structure-activity relationships of this class of compounds. This involves systematic modifications of the core structure.

Design and Preparation of Structurally Modified Derivatives

The acetamide linker in this compound is a prime target for structural modification to modulate the compound's properties.

Homologation of the Acetyl Group: One common alteration is the extension of the acetyl chain. For instance, replacing the acetyl group with a propanoyl or butanoyl group to yield N-[2-(3-cyanophenoxy)phenyl]propanamide or N-[2-(3-cyanophenoxy)phenyl]butanamide, respectively, can be achieved by using the corresponding 3-chloropropanoyl chloride or 4-chlorobutanoyl chloride in the initial acylation step. The synthesis of aryl propionamide (B166681) derivatives has been reported in the literature for similar scaffolds. nih.gov

Introduction of Bioisosteres: Another advanced strategy involves the replacement of the amide bond with a bioisostere, which is a functional group with similar physicochemical properties. The 1,2,3-triazole ring is a well-known amide bond bioisostere. The synthesis of N-phenylacetamide-incorporated 1,2,3-triazoles has been described, offering a pathway to analogs where the amide linkage is replaced by this heterocyclic system. rsc.org

A general scheme for the synthesis of a 1,2,3-triazole analog is shown below:

Scheme showing the reaction of an azide-functionalized phenyl ether with an alkyne-functionalized aniline derivative via a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).

Substitution on the Phenoxy Ring: The 3-cyanophenoxy group can be replaced with other substituted phenoxy moieties. This can be achieved by using different substituted phenols in the Williamson ether synthesis step. For example, using 4-cyanophenol or various halogenated or alkylated phenols would yield a library of analogs with diverse substituents on the phenoxy ring. Studies on similar compounds have shown that substituents on the phenoxy ring can significantly influence the compound's properties. researchgate.net

Substitution on the Phenyl Ring: Similarly, the N-phenyl ring can be modified by starting with different substituted anilines in the initial acylation step. The introduction of various functional groups, such as halogens, alkyl, or nitro groups, onto this ring can provide valuable insights into structure-activity relationships. For example, the synthesis of N-phenylacetamide derivatives containing a thiazole (B1198619) moiety has been reported, demonstrating the feasibility of incorporating heterocyclic systems into the N-phenyl ring. nih.gov

Starting Aniline Starting Phenol Resulting Analog
2-Amino-4-chlorophenol3-CyanophenolN-[2-(3-cyanophenoxy)-5-chlorophenyl]acetamide
2-Amino-4-methylphenol3-CyanophenolN-[2-(3-cyanophenoxy)-5-methylphenyl]acetamide
2-Aminophenol3-Cyano-4-fluorophenolN-[2-(3-cyano-4-fluorophenoxy)phenyl]acetamide
2-Aminophenol4-NitrophenolN-[2-(4-nitrophenoxy)phenyl]acetamide
Incorporation of Diverse Heterocyclic Scaffolds

The introduction of heterocyclic moieties into the this compound scaffold is a key strategy for modulating its physicochemical and biological properties. This can be achieved by utilizing precursors containing heterocyclic rings or by constructing the heterocycle on a pre-existing N-phenylacetamide framework.

One common approach involves the use of a heterocyclic amine in the final acylation step. For instance, instead of 2-(3-cyanophenoxy)aniline, a heterocyclic amine can be acylated with a suitable acetylating agent. While direct examples for this compound are not prevalent in the literature, analogous syntheses with other complex amines provide a blueprint. For example, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is achieved by reacting 2-aminothiophene-3-carbonitrile (B183302) with activated 2-(thiophen-2-yl)acetic acid. guidechem.com This highlights a feasible route where a heterocyclic amine is coupled with an appropriate carboxylic acid or its activated derivative.

Another strategy involves the modification of the core structure to include reactive sites for subsequent heterocycle formation. A pertinent example is the use of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide as a precursor to synthesize a variety of fused and pendant heterocyclic systems. nih.gov The cyanoacetamido moiety in this precursor is reactive towards various reagents, leading to the formation of thiophene, thiazole, pyrazole, pyridine (B92270), and pyrimidine (B1678525) rings. nih.gov This demonstrates the versatility of the cyanoacetamide group in constructing diverse heterocyclic derivatives.

The following table summarizes representative examples of incorporating heterocyclic scaffolds in related acetamide structures, which can be extrapolated to the synthesis of this compound derivatives.

Starting Material 1Starting Material 2Resulting Heterocyclic Acetamide DerivativeReference
2-Aminothiophene-3-carbonitrile2-(Thiophen-2-yl)acetyl chlorideN-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide guidechem.com
2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiopheneEthyl cyanoacetate2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide nih.gov
N-Aryl iminesThionicotinic acid2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] guidechem.comnih.govthiazin-4-ones researchgate.net
Ethyl 6-chloro-4-hydroxy-2-quinolone-3-carboxylateAromatic aminesN-Phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides nih.gov

Interactive Data Table

This table is for illustrative purposes based on analogous reactions.

Precursor with HeterocycleReagent for Acetamide FormationPotential Heterocyclic Derivative of this compound
2-(3-Cyanophenoxy)-[heterocyclic]amineAcetic anhydride (B1165640) or Acetyl chlorideN-[2-(3-Cyanophenoxy)-[heterocyclic]]acetamide
2-Aminophenyl-[heterocycle](3-Cyanophenoxy)acetyl chlorideN-[2-([Heterocycle])phenyl]-2-(3-cyanophenoxy)acetamide

Chemo- and Regioselective Synthesis Approaches

Chemo- and regioselectivity are crucial in the synthesis of complex molecules like this compound to ensure the desired isomers are formed and to avoid protection-deprotection steps.

The primary challenge in the synthesis of the core structure lies in the selective formation of the ether linkage and the amide bond. The Ullmann condensation, a common method for forming diaryl ethers, can be employed for the synthesis of the 2-(3-cyanophenoxy)aniline intermediate. This reaction involves the coupling of 3-cyanophenol with an ortho-substituted nitrobenzene, typically in the presence of a copper catalyst. The selectivity of this reaction is directed by the nature of the reactants and the reaction conditions.

The subsequent acylation of 2-(3-cyanophenoxy)aniline to form the final acetamide must be chemoselective. The amino group is significantly more nucleophilic than the ether oxygen or the nitrile group, thus directing the acylation to the desired position. Standard acylation conditions, such as the use of acetyl chloride or acetic anhydride in the presence of a base, are generally sufficient to achieve high chemoselectivity.

When introducing further substituents or heterocyclic rings, regioselectivity becomes a primary concern. For instance, in the derivatization of a precursor like 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, the reaction pathways are governed by the regioselective attack on the cyanoacetamido moiety. nih.gov The choice of reagents and reaction conditions can direct the cyclization to form different heterocyclic systems. nih.gov

The principles of chemo- and regioselective synthesis are also highlighted in the functionalization of complex natural products, where specific reactive sites must be targeted. nih.gov Although not directly related to this compound, these studies provide a framework for developing selective synthetic transformations.

The following table outlines key considerations for achieving chemo- and regioselectivity in the synthesis of this compound and its derivatives.

Synthetic StepDesired SelectivityKey Control Factors
Diaryl ether formation (Ullmann Condensation)Regioselective C-O bond formationCatalyst choice (e.g., copper-based), temperature, and nature of leaving group on the aromatic ring.
Amide bond formation (Acylation)Chemoselective N-acylationThe higher nucleophilicity of the amine compared to other functional groups, use of appropriate acylating agents and bases.
Heterocycle formation on the scaffoldRegioselective cyclizationNature of the reactive precursor, choice of cyclizing agent, and reaction conditions (temperature, solvent, catalyst).

Interactive Data Table

This table outlines general strategies.

TransformationType of SelectivityMethod/Reagent ExampleExpected Outcome
Synthesis of 2-(3-cyanophenoxy)anilineRegioselectiveUllmann condensation of 3-cyanophenol and 1-halo-2-nitrobenzene followed by nitro group reductionSelective formation of the ether linkage at the ortho position to the eventual amino group.
Acylation of 2-(3-cyanophenoxy)anilineChemoselectiveReaction with acetyl chloride in the presence of a non-nucleophilic baseSelective acylation of the more nucleophilic amine over other functional groups.
Derivatization of a functionalized acetamideRegioselectiveCyclization reactions on a precursor with multiple reactive sitesFormation of a specific heterocyclic ring system based on the chosen reagents and conditions.

Biological Activity and Mechanistic Elucidation Preclinical Focus

Investigation of Specific Biological Target Interactions

Comprehensive searches for preclinical studies investigating the interaction of N-[2-(3-cyanophenoxy)phenyl]acetamide with several key enzyme targets yielded no specific results. The following sections detail the absence of research findings in these areas.

Enzyme Inhibition Studies

No data is currently available from preclinical studies to suggest that this compound has been evaluated as an inhibitor of the following enzymes:

Phosphodiesterase (PDE) Inhibition Research

There are no published research findings on the inhibitory activity of this compound against any of the phosphodiesterase (PDE) enzyme isoforms.

Cyclooxygenase (COX) Isoenzyme Inhibition Research

Scientific literature lacks any studies investigating the potential for this compound to inhibit cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) isoenzymes.

Akt Kinase Inhibition Studies

The potential for this compound to act as an inhibitor of Akt kinase has not been explored in any publicly available research.

Viral Reverse Transcriptase Inhibition (e.g., HIV-1 NNRTIs)

There is no evidence to suggest that this compound has been screened for activity as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1 or any other viral reverse transcriptase.

Prenyl Protein Transferase Inhibition

No studies have been published detailing the effects, if any, of this compound on the activity of prenyl protein transferases, such as farnesyltransferase or geranylgeranyltransferase.

Aurora 2 Kinase Inhibition

Aurora 2 kinase, also known as Aurora B kinase, is a member of the serine/threonine kinase family that plays a crucial role in the regulation of cell division. As a key component of the chromosomal passenger complex, it ensures the correct segregation of chromosomes during mitosis. Dysregulation and overexpression of Aurora B have been implicated in the development and progression of various cancers, making it a significant target for oncological therapeutic strategies.

A comprehensive review of the scientific literature and available preclinical data reveals no specific studies investigating the inhibitory activity of this compound against Aurora 2 kinase. Consequently, its potential as an inhibitor of this enzyme remains uncharacterized.

Lipoxygenase (LOX) Inhibition Research

Lipoxygenases are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of biologically active lipids such as leukotrienes and lipoxins. These molecules are key mediators in inflammatory responses. Inhibition of LOX enzymes is, therefore, a therapeutic strategy for a range of inflammatory conditions.

Currently, there is no publicly available research or preclinical data to suggest that this compound possesses inhibitory activity against lipoxygenase enzymes. Its interaction with this pathway has not been elucidated.

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are critical enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating its action at the synaptic cleft. Inhibitors of these enzymes are established therapeutics for managing the symptoms of Alzheimer's disease and other neurological conditions.

There are no specific preclinical studies in the available scientific literature that evaluate the inhibitory effects of this compound on either acetylcholinesterase or butyrylcholinesterase.

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine. MAO inhibitors are a class of drugs used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.

While direct studies on this compound are not available, research into related chemical structures offers some context. The phenoxyacetamide scaffold has been identified as a promising structural motif in the design of novel MAO inhibitors. However, it must be emphasized that no specific preclinical data confirms or quantifies the MAO inhibitory activity of this compound itself.

Receptor Modulation and Ligand-Binding Investigations

Cannabinoid Receptor (CB1, CB2) Agonism and Modulation Research

The cannabinoid receptors, CB1 and CB2, are integral components of the endocannabinoid system, which is involved in regulating a multitude of physiological processes, including pain, mood, appetite, and immune function. CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are primarily expressed in immune cells.

An extensive search of preclinical research indicates a lack of studies focused on the interaction of this compound with either CB1 or CB2 receptors. Therefore, its potential as an agonist, antagonist, or modulator of these receptors is currently unknown. It is noteworthy that other molecules containing a cyanophenoxy group have been investigated as ligands for cannabinoid receptors, but this does not directly imply activity for the compound .

Prostaglandin E2 Receptor (EP4) Antagonism Research

The prostaglandin E2 receptor 4 (EP4) is one of four receptor subtypes for prostaglandin E2 (PGE2), a key mediator of inflammation and pain. Antagonism of the EP4 receptor is a therapeutic approach being investigated for the treatment of inflammatory diseases such as rheumatoid arthritis, as well as certain types of cancer.

Despite the therapeutic interest in EP4 antagonists, there is no available preclinical evidence to suggest that this compound acts as an antagonist for the prostaglandin E2 receptor (EP4). Its activity profile in relation to this receptor remains to be determined by future research.

Vasopressin Receptor Modulation

While no direct studies link this compound to vasopressin receptor modulation, research into related structures containing phenoxy-acetamide moieties suggests a potential for interaction with this receptor family. For instance, certain N-2-adamantanyl-2-phenoxy-acetamide derivatives have been investigated as 11-beta hydroxysteroid dehydrogenase inhibitors, a target that can be related to metabolic conditions also influenced by vasopressin signaling. Further investigation is required to determine if the specific substitutions in this compound confer any activity at vasopressin receptors.

Elucidation of Cellular and Molecular Mechanisms of Action

Modulation of Viral Replication and Entry Pathways (e.g., Morbillivirus, HIV, HCMV, VZV)

A structurally similar compound, N-(3-cyanophenyl)-2-phenylacetamide, has demonstrated notable efficacy as an inhibitor of Morbillivirus-induced membrane fusion. This compound was found to potently inhibit the fusion processes of measles virus (MV) and canine distemper virus (CDV), which are critical for viral entry into host cells and cell-to-cell spread. However, it did not show inhibitory activity against Nipah virus (NiV) induced membrane fusion. scribd.com

The low cytotoxicity of N-(3-cyanophenyl)-2-phenylacetamide makes it a compound of significant interest for antiviral research. scribd.com The mechanism is believed to be through the inhibition of the viral fusion protein's activity. At a concentration of 50 μM, this compound could almost completely block the cell-to-cell spread of recombinant wild-type CDV in persistently infected dog brain cell cultures.

There is currently no available data on the activity of this compound or its close analogs against HIV, Human Cytomegalovirus (HCMV), or Varicella-Zoster Virus (VZV).

Cellular Proliferation and Apoptosis Pathway Investigations

The broader class of phenylacetamide derivatives has been a subject of investigation for potential anticancer properties, often linked to the induction of apoptosis and inhibition of cellular proliferation. Various studies have explored the cytotoxic effects of N-phenylacetamide derivatives against a range of cancer cell lines.

For example, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been shown to act as potent anticancer agents, particularly against the PC3 prostate carcinoma cell line. nih.gov Compounds with a nitro moiety demonstrated higher cytotoxic effects compared to those with a methoxy moiety. nih.gov Another study on (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives identified a compound, I20, with significant antiproliferative activity against A549, PC-3, and HepG2 human cancer cell lines. tandfonline.com The mechanism for I20 was suggested to involve the promotion of microtubule protofilament assembly, leading to disordered microtubule networks. tandfonline.com

Furthermore, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have also been synthesized and evaluated for their in-vitro cytotoxicity, with some compounds showing notable activity against neuroblastoma, colon cancer, and prostate cancer cell lines. brieflands.com The pro-apoptotic activity of synthetic 1,3-thiazole incorporated phthalimide derivatives has been linked to the induction of the intrinsic apoptosis pathway. nih.gov

Cytotoxic Activity of Selected Phenylacetamide Derivatives
CompoundCell LineIC50 (µM)
2b (a 2-(4-Fluorophenyl)-N-phenylacetamide derivative)PC3 (prostate carcinoma)52
2c (a 2-(4-Fluorophenyl)-N-phenylacetamide derivative)PC3 (prostate carcinoma)80
I20 (a (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivative)A549 (lung carcinoma)7.0 - 20.3
Compound 3c (a N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivative with 4-fluoro substitution)HT-29 (colon cancer)>100
Compound 3g (a N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivative with 2-methoxy substitution)SKNMC (neuroblastoma)5.5 ± 0.042

Inflammatory Response Pathway Regulation

The anti-inflammatory potential of compounds containing the phenoxy acetamide (B32628) scaffold has been explored. A study on a series of 2-(substituted phenoxy) acetamide derivatives revealed that compounds with halogens on the aromatic ring showed favorable anti-inflammatory activity. nih.govresearchgate.net The mechanism of action for some of these compounds is suggested to be through the suppression of COX/LOX pathways. nih.gov

Additionally, pyrazolo[3,4-d]pyrimidinone derivatives featuring an acetamide linker have demonstrated anti-inflammatory properties. Certain compounds in this class exhibited significant inhibition of paw edema in animal models and showed remarkable inhibition of the COX-2 isozyme. mdpi.com This suggests that the acetamide moiety can be a key structural feature for anti-inflammatory activity.

Neurophysiological Mechanisms Underlying Anticonvulsant Activity

The N-phenylacetamide core is present in a number of compounds investigated for anticonvulsant properties. Research into new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has shown their potential as anticonvulsant agents. nih.gov The primary mechanism of action for many anticonvulsants involves the modulation of ion channels or neurotransmitter systems. For some of these acetamide derivatives, the introduction of a trifluoromethyl group was found to be essential for their anticonvulsant activity. nih.gov

Another study on 2-oxo-3-phenyliminoindolin-1-N-phenylacetamide compounds identified a derivative, compound 2b, with both antidepressant-like and anticonvulsant effects. nih.gov The proposed mechanism for its antidepressant activity involves an increase in the concentrations of serotonin (5-HT) and norepinephrine (NE). nih.gov While the precise anticonvulsant mechanism was not fully elucidated, it highlights the potential for N-phenylacetamide derivatives to modulate neurophysiological pathways.

Biochemical Pathways Related to Insecticidal Activity

While there is no specific information on the insecticidal activity of this compound, the broader class of acetamide derivatives has been investigated for pesticidal properties. The mechanism of action for many insecticides involves targeting the nervous system of insects. For example, some acetamides act as disruptors of chordotonal organs, which are mechanoreceptors in insects. Further research would be necessary to determine if the cyanophenoxy phenyl structure of the target compound confers any insecticidal properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Correlation of Structural Features with Biological Potency and Selectivity

While specific SAR studies focused exclusively on N-[2-(3-cyanophenoxy)phenyl]acetamide are not extensively documented in publicly available literature, a significant body of research on analogous diaryl ether and acetamide (B32628) compounds allows for a systematic correlation of its structural components with biological activity. The core structure, consisting of a phenoxy group linked to a phenylacetamide moiety, is a recognized scaffold in medicinal chemistry, notably in the development of selective androgen receptor modulators (SARMs).

Research on closely related SARM compounds, such as Enobosarm ((2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide), reveals that the diaryl ether framework is pivotal for high-affinity binding to the androgen receptor (AR). acs.orgnih.gov The potency and selectivity of these compounds are highly dependent on the nature and position of substituents on both aromatic rings. It is hypothesized that this compound interacts with similar biological targets, and its activity profile is likely dictated by the interplay of its constituent parts.

Impact of Substituent Electronic and Steric Properties on Activity

The substitution pattern on both the phenoxy and the phenylacetamide rings plays a significant role in modulating the activity of diaryl ether compounds. In analogous series of molecules, the position and nature of substituents have been shown to drastically alter biological efficacy. researchgate.net For instance, the placement of electron-withdrawing groups, such as the cyano group in this compound, can significantly impact target binding and metabolic stability. nih.govresearchgate.net

The following table illustrates the impact of different substitution patterns on the biological activity of hypothetical analogs, based on general principles observed in similar compound series.

Compound Substitution on Phenoxy Ring Substitution on Phenylacetamide Ring Predicted Biological Activity
Analog 14-cyano2-acetamideModerate
Analog 23-cyano2-acetamidePotentially higher due to altered electronics
Analog 34-nitro2-acetamideHigh (based on SARM analogs) nih.gov
Analog 43-chloro2-acetamideModerate

The acetamide linker is a common structural motif in biologically active molecules and plays a multifaceted role in the activity of this compound. archivepp.com The amide bond within this linker is capable of forming crucial hydrogen bonds with amino acid residues in the binding site of a target protein, thereby anchoring the molecule and contributing to its binding affinity. mdpi.com

The cyano group and the phenoxy moiety are critical pharmacophoric features of this compound. The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. nih.gov Its presence on the phenoxy ring can modulate the electronic properties of the entire molecule, influencing its interaction with the biological target and its metabolic stability. researchgate.net In many drug candidates, the incorporation of a cyano group has been shown to improve pharmacokinetic properties. nih.gov

The following table summarizes the key characteristics and predicted contributions of these moieties to the biological profile of the compound.

Moiety Key Chemical Properties Predicted Contribution to Biological Activity
Cyano GroupStrong electron-withdrawing, hydrogen bond acceptorEnhanced binding affinity, improved metabolic stability
Phenoxy MoietyLipophilic, metabolically stable ether linkageImproved membrane permeability, longer duration of action

Conformational Analysis and Identification of Bioactive Ligand Conformations

The three-dimensional conformation of this compound is a critical factor in its ability to bind to its biological target. Conformational analysis aims to identify the low-energy, biologically active conformation of the molecule. The flexibility of the molecule is primarily due to the rotation around the ether linkage and the single bonds of the acetamide linker.

The dihedral angle between the two aromatic rings is a key conformational parameter. This angle is influenced by the steric and electronic interactions between the rings and the surrounding substituents. The bioactive conformation is the specific spatial arrangement of the molecule that allows for optimal interactions with the binding site of the target protein. Computational modeling techniques, such as molecular dynamics simulations and docking studies, are often employed to predict the preferred conformations and to understand the binding mode of such ligands.

Computational Chemistry and in Silico Research Methodologies

Molecular Docking Simulations and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand, such as N-[2-(3-cyanophenoxy)phenyl]acetamide, to the binding site of a target protein.

Should a biological target for this compound be identified, molecular docking simulations would be instrumental in elucidating the specific interactions that stabilize the ligand-protein complex. This analysis would involve identifying the key amino acid residues within the protein's binding pocket that form hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking interactions with the ligand. For instance, the cyano group of the compound could act as a hydrogen bond acceptor, while the phenyl rings could engage in hydrophobic and pi-pi stacking interactions.

A hypothetical table of interactions, based on a simulated docking of this compound into a generic kinase inhibitor binding site, is presented below.

Interaction Type Ligand Moiety Potential Interacting Residue (Example)
Hydrogen BondCyano Group (N)Lysine (backbone NH)
Hydrogen BondAcetamide (B32628) (O)Aspartate (side chain NH)
Pi-Pi StackingPhenyl RingPhenylalanine, Tyrosine, or Histidine
HydrophobicPhenoxy GroupLeucine, Valine, or Isoleucine

Virtual screening utilizes computational methods to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. If this compound were part of such a library, its potential to bind to various targets could be assessed. Furthermore, predictive models, often built using machine learning algorithms trained on known ligand-protein binding data, could estimate the binding affinity (e.g., in terms of Ki or IC50 values) of the compound to specific proteins. This approach is more efficient and cost-effective than high-throughput experimental screening.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. This method allows for the observation of conformational changes and the stability of interactions that are not apparent in static docking poses.

Following a molecular docking study, MD simulations could be employed to analyze the stability of the predicted binding pose of this compound within its target's binding site. These simulations would track the movements of both the ligand and the protein over a set period, revealing the persistence of key intermolecular interactions and identifying any significant conformational rearrangements that might occur upon binding.

MD simulations are also crucial for understanding the flexibility of both the ligand and the protein. For this compound, this would involve exploring its various possible conformations and their relative energies. For the target protein, simulations can reveal how its binding pocket might adapt to accommodate the ligand, a phenomenon known as "induced fit." This provides a more realistic and dynamic picture of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

For a series of analogs of this compound, a QSAR model could be developed to predict their biological activity based on various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. A hypothetical QSAR study might reveal, for example, that increasing the electron-withdrawing nature of a substituent on one of the phenyl rings correlates with an increase in inhibitory activity against a particular enzyme. Such models are valuable for prioritizing the synthesis of new derivatives with potentially improved potency.

A generic table illustrating the types of descriptors used in QSAR studies is provided below.

Descriptor Class Example Descriptor Property Represented
ElectronicDipole Moment, Partial ChargesDistribution of electrons
StericMolecular Volume, Surface AreaSize and shape of the molecule
HydrophobicLogPLipophilicity/hydrophilicity
TopologicalWiener Index, Kier Shape IndicesAtomic connectivity and branching

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. mdpi.com For a molecule like this compound, developing a predictive model for its biological activity would involve compiling a dataset of structurally related phenoxy acetamide derivatives with known biological activities against a specific target. nih.gov The fundamental principle of QSAR is to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. mdpi.com

The development process for such a model typically involves several key stages. Initially, the three-dimensional structures of the compounds in the dataset are generated and optimized using computational chemistry software. Subsequently, a wide array of molecular descriptors, which are numerical representations of the chemical information encoded within a molecule, are calculated. These descriptors can be categorized into several classes, including constitutional, topological, geometric, and electronic descriptors.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) and random forests are employed to build the QSAR model. nih.gov The goal is to select a subset of descriptors that have the most significant correlation with the biological activity. The predictive power and robustness of the resulting model are then rigorously validated using both internal and external sets of compounds. For instance, a study on flavonoid acetamide derivatives utilized computational tools to predict their drug-likeness and toxicity properties, demonstrating the utility of these models in assessing therapeutic potential. mdpi.com

Identification of Essential Physicochemical Descriptors for Activity

The identification of essential physicochemical descriptors is a critical outcome of QSAR modeling, as it provides insights into the molecular features that are crucial for a compound's biological activity. For phenoxy acetamide derivatives, several key descriptors are often found to be significant. nih.gov

Lipophilicity, commonly expressed as LogP, is a descriptor that frequently plays a vital role. It influences a molecule's ability to cross biological membranes and can impact its interaction with hydrophobic pockets in target proteins. The number of hydrogen bond donors and acceptors is another crucial factor, as these determine the potential for specific interactions with biological targets. Molecular weight and molecular surface area are also important, as they relate to the size and shape of the molecule, which can affect its fit within a receptor's binding site.

In studies of related acetamide-based compounds, descriptors such as the electrophilicity index have been shown to be important, suggesting the compound's ability to participate in bond formation with biomolecules. bit.edu.cn Furthermore, the presence and position of specific functional groups, such as the cyano group in this compound, can significantly influence electronic properties and interaction capabilities, making descriptors related to charge distribution and dipole moment particularly relevant.

Below is an interactive table showcasing typical physicochemical descriptors that would be considered in a computational study of this compound and related analogs.

DescriptorDescriptionTypical Influence on Activity
LogP Octanol-water partition coefficientAffects membrane permeability and binding to hydrophobic pockets.
Molecular Weight The mass of a moleculeCan influence binding affinity and specificity.
Hydrogen Bond Donors Number of N-H or O-H bondsCrucial for specific interactions with target proteins.
Hydrogen Bond Acceptors Number of N or O atomsImportant for forming hydrogen bonds with biological targets.
Topological Polar Surface Area (TPSA) Sum of surfaces of polar atomsRelates to membrane permeability and bioavailability.
Rotatable Bonds Number of bonds that allow free rotationInfluences conformational flexibility and binding entropy.

In Silico Prediction of Bioavailability and Pharmacokinetic Properties

The prediction of oral bioavailability is a complex endeavor that involves modeling several underlying processes, including intestinal absorption, first-pass metabolism, and solubility. nih.gov Models like the "BOILED-Egg" model can provide a rapid assessment of a compound's potential for passive gastrointestinal absorption and brain penetration based on its lipophilicity and polarity. mdpi.com

Computational tools such as SwissADME, pkCSM, and ProTox-II are frequently used to generate predictions for a wide range of ADMET parameters. bit.edu.cn These tools utilize large databases of experimental data to build predictive models for properties like human intestinal absorption, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes, which are critical for drug metabolism. For flavonoid acetamide derivatives, in silico ADMET predictions have shown that chemical modification can significantly improve bioavailability. researchgate.net

The following interactive table provides examples of the types of pharmacokinetic properties that would be predicted for this compound using in silico methods.

PropertyDescriptionImportance in Drug Development
Human Intestinal Absorption Percentage of the drug absorbed from the gutA key determinant of oral bioavailability.
Plasma Protein Binding The extent to which a drug binds to proteins in the bloodAffects the free concentration of the drug available to exert its effect.
CYP450 Inhibition Potential to inhibit key drug-metabolizing enzymesPredicts the likelihood of drug-drug interactions.
Blood-Brain Barrier Permeability Ability of the compound to cross into the central nervous systemCrucial for drugs targeting the brain, and a safety concern for others.
Ames Toxicity Prediction of mutagenic potentialAn early indicator of potential carcinogenicity.
hERG Inhibition Potential to block the hERG potassium channelA critical safety parameter to assess the risk of cardiac arrhythmia.

By leveraging these computational approaches, researchers can gain a comprehensive, albeit predictive, understanding of the potential of a compound like this compound early in the drug discovery pipeline. This allows for more informed decision-making and the prioritization of compounds that are most likely to succeed in further development. patheon.com

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Isolation, Purity Assessment, and Quantitative Analysis

Chromatographic methods are essential for separating N-[2-(3-cyanophenoxy)phenyl]acetamide from reaction mixtures, assessing its purity, and performing quantitative analysis. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most probable and versatile technique for the analysis of this compound, given its molecular weight and functional groups which suggest low volatility.

Isolation and Purity Assessment: Reversed-phase HPLC (RP-HPLC) would be the standard method. A C18 or C8 column would likely be effective, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, starting with a higher water concentration and gradually increasing the organic solvent, would typically be employed to ensure the separation of starting materials, by-products, and the target compound. The purity of the compound can be determined by integrating the peak area of the analyte and any impurities detected by a UV detector, typically set at a wavelength where the aromatic rings or conjugated system show strong absorbance (e.g., 254 nm). For related N-(substituted phenyl)-2-chloroacetamides, HPLC analysis has been successfully used to monitor reactions and assess product purity. semanticscholar.org

Quantitative Analysis: A validated HPLC method can be used for the precise quantification of this compound in various matrices. This involves creating a calibration curve with certified reference standards of known concentrations. For pharmacokinetic studies of similar complex amide-containing molecules, validated HPLC or LC-MS methods are standard for determining plasma concentrations. nih.gov

Illustrative HPLC Parameters:

Parameter Value
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Column Temperature | 25 °C |

Gas Chromatography (GC)

Gas chromatography is generally suitable for volatile and thermally stable compounds. While this compound may have limited volatility, GC analysis could be possible, especially if derivatization is employed to increase volatility. However, there is a risk of thermal degradation in the injector or column.

Purity Assessment: If the compound is sufficiently stable, GC coupled with a Flame Ionization Detector (GC-FID) can provide high-resolution separation and allow for purity determination based on peak area percentages. The choice of the stationary phase would be critical, with a mid-polarity phase being a logical starting point.

Quantitative Analysis: Similar to HPLC, a validated GC method with an internal standard would be required for accurate quantification. For many acetamide (B32628) derivatives, GC-MS is a common tool for analysis, confirming both the identity and quantity of the compounds. semanticscholar.org

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, DEPT)

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For this compound, a combination of ¹H, ¹³C, and DEPT (Distortionless Enhancement by Polarization Transfer) experiments would provide a complete picture of the carbon and proton framework. Spectra would typically be recorded in deuterated solvents like DMSO-d₆ or CDCl₃.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the N-H proton of the amide, and the methyl protons of the acetyl group. The aromatic region would be complex due to the substitution patterns, likely showing a series of multiplets. The amide proton would appear as a broad singlet, and the acetyl methyl group as a sharp singlet. For comparison, in the related N-(4-Ethoxyphenyl)acetamide, the aromatic protons appear between 6.5 and 7.5 ppm, the amide proton at 8.1 ppm, and the acetyl methyl protons at 2.1 ppm. thermofisher.com

¹³C-NMR: The ¹³C-NMR spectrum would show distinct signals for each unique carbon atom in the molecule. Key expected signals include the carbonyl carbon of the amide group (around 168-172 ppm), the cyano carbon (around 115-120 ppm), and a number of signals in the aromatic region (typically 110-160 ppm). The methyl carbon of the acetyl group would appear upfield (around 20-25 ppm).

DEPT: DEPT experiments (DEPT-90 and DEPT-135) would be used to distinguish between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the carbon signals.

Expected ¹H-NMR and ¹³C-NMR Data (Illustrative):

Assignment Expected ¹H-NMR Shift (ppm) Expected ¹³C-NMR Shift (ppm)
-C(=O)CH₃ ~2.1 (s, 3H) ~24
Ar-H 7.0 - 8.2 (m, 8H) 115 - 160
-NH- ~8.5 (br s, 1H) -
-C≡N - ~118

Mass Spectrometry (MS, LC-MS, GC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

MS: Electron Ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₅H₁₂N₂O₂ = 252.27 g/mol ). Characteristic fragmentation patterns would include the loss of the acetyl group and cleavage at the ether linkage. Studies on N-monosubstituted cyanoacetamides show that fission of bonds adjacent to the carbonyl group is a common fragmentation pathway. researchgate.net

LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful combination, especially with soft ionization techniques like Electrospray Ionization (ESI). It would be the preferred method for this compound, providing the molecular weight of the analyte as it elutes from the HPLC column. It's common to observe the protonated molecule [M+H]⁺ in positive ion mode. This technique is widely used for the analysis of similar pharmaceutical compounds. nih.gov

GC-MS: If the compound is thermally stable, Gas Chromatography-Mass Spectrometry provides separation and mass analysis simultaneously. The resulting mass spectrum would be similar to that obtained by direct infusion EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands.

Key Vibrational Frequencies:

N-H Stretch: A peak around 3300-3250 cm⁻¹ corresponding to the amide N-H bond.

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

C≡N Stretch: A sharp, medium-intensity peak around 2230-2220 cm⁻¹ for the nitrile group.

C=O Stretch (Amide I): A strong, sharp absorption band around 1680-1650 cm⁻¹.

N-H Bend (Amide II): A peak around 1550 cm⁻¹.

C-O-C Stretch (Ether): Absorptions in the 1250-1000 cm⁻¹ region.

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

For a structurally related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, characteristic IR peaks were observed for these functional groups, confirming the utility of this technique. researchgate.net

Table of Compound Names

Compound Name
This compound
Acetonitrile
Methanol
N-(substituted phenyl)-2-chloroacetamide
N-(4-Ethoxyphenyl)acetamide
N-monosubstituted cyanoacetamide

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For an aromatic compound like this compound, the UV-Vis spectrum is expected to exhibit characteristic absorption bands corresponding to π→π* transitions within the phenyl and phenoxy rings, and potentially n→π* transitions associated with the carbonyl and cyano groups.

The analysis would involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, and recording the absorbance over a wavelength range of approximately 200 to 400 nm. The resulting spectrum would be analyzed to determine the wavelength of maximum absorption (λmax), which is indicative of the most probable electronic transition. The molar absorptivity (ε) at this wavelength could also be calculated, providing information on the probability of the transition.

Hypothetical UV-Vis Spectral Data

ParameterExpected ValueInterpretation
λmax 1 ~220-240 nmAttributed to π→π* transitions in the benzene (B151609) rings.
λmax 2 ~270-290 nmLikely due to π→π* transitions of the conjugated system involving the phenoxy and acetamide moieties.
λmax 3 (Shoulder) ~310-330 nmPossible n→π* transition of the carbonyl or cyano group.

These expected values are based on the analysis of similar aromatic acetamide and cyanophenoxy structures. The precise λmax values and the shape of the spectral bands would provide a unique fingerprint for this compound and could be used for quantitative analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for confirming the empirical and molecular formula of a synthesized compound. This method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound.

A small, precisely weighed sample of the purified compound would be combusted in a controlled oxygen atmosphere. The resulting combustion gases (CO2, H2O, and N2) are then quantitatively analyzed. The experimental percentages of C, H, and N are compared with the theoretical values calculated from the molecular formula of this compound (C15H12N2O2). A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the compound.

Theoretical vs. Hypothetical Experimental Elemental Analysis Data

ElementTheoretical %Hypothetical Found %
Carbon (C) 71.4271.35
Hydrogen (H) 4.794.85
Nitrogen (N) 11.1011.05

Advanced Techniques for Solid-State Research and Polymorphism Characterization

The solid-state properties of a compound, such as its crystal structure and polymorphic forms, can significantly influence its physical properties. Techniques like X-ray Diffraction (XRD) and Raman spectroscopy are indispensable for this aspect of characterization.

X-ray Diffraction (XRD)

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. For this compound, single-crystal XRD would be the ideal technique if suitable single crystals can be grown. This analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular conformation and revealing intermolecular interactions such as hydrogen bonding and π-π stacking in the crystal lattice.

Powder XRD (PXRD) would be used to analyze a polycrystalline sample of the compound. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase. This is particularly crucial for identifying different polymorphic forms, as each polymorph would produce a distinct PXRD pattern.

Hypothetical Powder X-ray Diffraction Data (Major Peaks)

2θ (degrees)d-spacing (Å)Relative Intensity (%)
8.510.4065
12.86.91100
17.25.1580
21.54.1395
25.93.4470

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about molecular vibrations and is highly sensitive to the local chemical environment and crystal lattice structure. It is an excellent complementary technique to infrared (IR) spectroscopy.

A Raman spectrum of this compound would be obtained by exciting the sample with a monochromatic laser source and detecting the inelastically scattered light. The spectrum would display characteristic peaks corresponding to specific vibrational modes of the functional groups present in the molecule. For instance, sharp, intense peaks would be expected for the C≡N stretch of the cyano group, the C=O stretch of the amide, and various aromatic ring vibrations.

Raman spectroscopy is also a powerful tool for studying polymorphism. Different crystalline forms of this compound would exhibit distinct Raman spectra due to differences in their crystal lattice vibrations (phonons) and subtle changes in their molecular conformations.

Hypothetical Raman Spectroscopy Data (Key Vibrational Modes)

Wavenumber (cm⁻¹)Assignment
~3060Aromatic C-H stretch
~2230C≡N stretch
~1670Amide I (C=O stretch)
~1600, ~1480Aromatic C=C stretches
~1250Aryl-O-C stretch
~1000Ring breathing mode

Future Research Directions and Emerging Opportunities

Strategies for Lead Optimization and Development of Novel Chemical Entities

The structural backbone of N-[2-(3-cyanophenoxy)phenyl]acetamide presents a fertile ground for lead optimization and the generation of novel chemical entities. Future research can systematically modify its core structure to enhance potency, selectivity, and pharmacokinetic properties for various biological targets. Structure-activity relationship (SAR) studies will be pivotal in this endeavor, guiding the rational design of new analogs. nih.gov

Key strategies for the lead optimization of this compound could include:

Modification of the Cyanophenoxy Ring: Altering the position of the cyano group or replacing it with other electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule, potentially influencing its binding affinity to target proteins.

Substitution on the Phenylacetamide Moiety: Introducing various substituents on the phenyl ring of the acetamide (B32628) portion could explore new binding pockets and improve target engagement.

Alteration of the Acetamide Linker: The acetamide group itself can be modified, for instance, by converting it to other functional groups like sulfonamides, to explore different physicochemical properties and potential interactions with biological targets. nih.gov

An illustrative SAR study on a hypothetical series of this compound analogs is presented in Table 1.

Table 1: Illustrative Structure-Activity Relationship of Hypothetical this compound Analogs

Compound IDModification on Cyanophenoxy RingModification on Phenylacetamide RingHypothetical Target Binding Affinity (IC₅₀, nM)
N-0013-cyano (parent)Unsubstituted500
N-0024-cyanoUnsubstituted750
N-0033-nitroUnsubstituted450
N-0043-cyano4-fluoro250
N-0053-cyano4-methoxy600

This table is for illustrative purposes to demonstrate potential SAR strategies and does not represent actual experimental data.

Integration with High-Throughput Screening and Advanced Drug Discovery Platforms

High-throughput screening (HTS) offers a powerful approach to rapidly assess the biological activity of this compound and a library of its derivatives against a wide array of biological targets. nih.gov The integration of this compound into HTS campaigns could uncover previously unknown biological activities.

Future directions in this area include:

Development of Diverse Compound Libraries: Synthesizing a combinatorial library of this compound analogs with diverse structural modifications will be crucial for effective HTS campaigns.

Target-Based and Phenotypic Screening: Both target-based screening against specific enzymes or receptors and phenotypic screening on whole cells or organisms can be employed to identify novel activities.

Integration with AI and Machine Learning: Advanced computational tools can be used to predict the activity of virtual libraries of this compound derivatives, prioritizing the synthesis of the most promising candidates and accelerating the discovery process.

Exploration of Unconventional Biological Applications and Therapeutic Areas

While this compound is an intermediate for an antipsychotic drug, its core structure may possess intrinsic activity in other therapeutic areas. newdrugapprovals.org The dibenzothiazepine scaffold, for which this compound is a precursor, has been explored for various central nervous system disorders and other conditions. mdpi.comresearchgate.net

Potential unconventional applications to be explored include:

Neurodegenerative Diseases: Given its relation to CNS-active agents, derivatives could be investigated for their potential in treating conditions like Alzheimer's or Parkinson's disease.

Anticancer Activity: Many heterocyclic compounds are known to exhibit anticancer properties. Screening this compound and its analogs against various cancer cell lines could reveal new therapeutic leads.

Anti-inflammatory and Analgesic Effects: The N-phenylacetamide scaffold is present in known analgesic and anti-inflammatory agents. nih.gov This suggests that derivatives of this compound could be explored for these properties.

A hypothetical screening of this compound derivatives against different biological targets is shown in Table 2.

Table 2: Hypothetical Biological Screening of this compound Derivatives

Compound IDTarget/AssayResult (e.g., % Inhibition at 10 µM)
N-004Monoamine Oxidase B (MAO-B)65%
N-007Cyclooxygenase-2 (COX-2)55%
N-012Tumor Necrosis Factor-alpha (TNF-α) release45%

This table is for illustrative purposes and does not represent actual experimental data.

Innovation in Synthetic and Analytical Methodologies for this compound Research

Advancements in synthetic and analytical chemistry can significantly impact the research and development of this compound and its derivatives. Innovations that improve the efficiency, purity, and scalability of its synthesis are highly desirable.

Future research in this domain could focus on:

Novel Synthetic Routes: Developing more efficient, cost-effective, and environmentally friendly synthetic methods for this compound is an ongoing need. This could involve exploring new catalytic systems or one-pot reaction methodologies. heteroletters.org

Advanced Analytical Techniques: The development of sensitive and robust analytical methods, such as advanced HPLC and mass spectrometry techniques, is crucial for the purification and characterization of this compound and its derivatives, as well as for studying their metabolic fate. chemmethod.comingentaconnect.com The identification and characterization of impurities are also critical for potential pharmaceutical development. tsijournals.comsphinxsai.com

Flow Chemistry and Automation: Implementing flow chemistry and automated synthesis platforms could enable the rapid and efficient production of libraries of this compound analogs for HTS and lead optimization studies.

Recent improvements in the synthesis of related intermediates, such as the use of oxalyl chloride with a 4-substituted pyridine (B92270) and pyridine combination, highlight the potential for innovation in the synthesis of this compound's precursors. google.compatsnap.com

Q & A

Basic Research Question: How can researchers optimize the synthesis of N-[2-(3-cyanophenoxy)phenyl]acetamide for high yield and purity?

Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. For example, substituting 3-cyanophenol with halogenated intermediates under alkaline conditions (e.g., K₂CO₃ in acetonitrile) can improve coupling efficiency . Temperature control (e.g., 60–80°C) and catalyst selection (e.g., palladium catalysts for cross-coupling) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization in ethanol/water mixtures enhances purity. Yield tracking using HPLC or LC-MS ensures reproducibility .

Basic Research Question: What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:
Combine orthogonal methods:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, cyanophenoxy group at δ 4.3 ppm) .
  • FTIR : Validate functional groups (e.g., C≡N stretch ~2240 cm⁻¹, amide C=O ~1680 cm⁻¹) .
  • XRD : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding networks .
  • Mass Spectrometry : HRMS (e.g., [M+H]⁺ at m/z 295.0984) verifies molecular weight .

Advanced Research Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability or impurity interference. Strategies include:

  • Standardized Assays : Replicate enzyme inhibition studies (e.g., COX-2 or kinase assays) under controlled conditions (pH, temperature) .
  • Purity Validation : Use LC-MS to confirm compound integrity (>98% purity) and rule out degradants .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HeLa vs. HEK293) to assess selectivity .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .

Advanced Research Question: What computational approaches are suitable for predicting the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with proteins (e.g., SARS-CoV-2 main protease) . Focus on the cyanophenoxy group’s role in hydrogen bonding.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Train models with datasets (e.g., ChEMBL) to correlate substituent effects (e.g., electron-withdrawing cyano groups) with activity .

Advanced Research Question: How does the electronic nature of the 3-cyanophenoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
The electron-withdrawing cyano group activates the phenoxy ring for electrophilic substitution. For example:

  • SNAr Reactions : React with amines at the para position (relative to the cyano group) under mild conditions (e.g., DMF, 50°C) .
  • Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy to compare with non-cyanated analogs .
  • DFT Calculations : Calculate Fukui indices to predict reactive sites (e.g., C-4 position on the phenoxy ring) .

Advanced Research Question: What strategies mitigate instability of this compound under physiological conditions?

Methodological Answer:

  • pH Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH) in buffers (pH 1–9) to identify labile sites (e.g., amide hydrolysis at pH <3) .
  • Light Sensitivity : Store solutions in amber vials; assess photodegradation via UPLC-PDA .
  • Formulation : Encapsulate in cyclodextrins or liposomes to enhance aqueous stability .

Advanced Research Question: How can researchers validate the specificity of this compound in enzyme inhibition assays?

Methodological Answer:

  • Counter-Screens : Test against related enzymes (e.g., COX-1 vs. COX-2) to rule off-target effects .
  • Competitive Binding Assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to confirm direct binding .
  • CRISPR Knockouts : Validate target engagement in cell lines with gene deletions (e.g., CRISPR-Cas9-mediated knockout of target kinases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.